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Compound of Interest

Compound Name: YH-306

Cat. No.: B15619820 Get Quote

In the landscape of novel cancer therapeutics, two molecules, YH-306 and HMPL-306, have

emerged with distinct mechanisms of action and therapeutic targets. This guide provides a

detailed comparison of their preclinical and clinical profiles, offering insights for researchers,

scientists, and drug development professionals. While direct comparative studies are not

available, this document summarizes the individual characteristics and data for each

compound.

HMPL-306: A Dual Inhibitor of Mutant IDH1/2
HMPL-306 (Ranosidenib) is a highly selective, orally available small-molecule inhibitor

targeting mutations in the isocitrate dehydrogenase 1 and 2 (IDH1 and IDH2) enzymes.[1][2]

These mutations are implicated in various hematologic malignancies, such as acute myeloid

leukemia (AML), and solid tumors, including gliomas.[1][3]

Mechanism of Action
Mutant IDH1 and IDH2 enzymes aberrantly convert alpha-ketoglutarate (α-KG) to the

oncometabolite R-2-hydroxyglutarate (2-HG).[1][4] The accumulation of 2-HG disrupts cellular

metabolism and epigenetic regulation, leading to impaired cell differentiation and promoting

malignant transformation.[1][2] HMPL-306 selectively binds to and inhibits the mutant forms of

IDH1 and IDH2, thereby blocking the production of 2-HG and restoring normal cellular

processes.[1] This targeted approach aims for greater precision and potentially fewer off-target

effects compared to conventional therapies.[1] The dual-inhibitor nature of HMPL-306 may also
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help overcome acquired resistance observed with single IDH1 or IDH2 inhibitors due to isoform

switching.[2][5]

Normal Cell IDH-mutant Cancer Cell HMPL-306 Treatment

Isocitrate

aKG

IDH1/2 (wild-type)

Cellular_Metabolism

TCA Cycle

Isocitrate_mut

aKG_mut

IDH1/2 (wild-type)

TwoHG

Mutant IDH1/2

Blocked_Differentiation

Oncogenic Signaling

HMPL-306

Mutant IDH1/2

Inhibits

2-HG (reduced)

aKG_treat

Substrate

Normal_Differentiation

Restores Differentiation

Click to download full resolution via product page

Caption: Mechanism of action of HMPL-306 in IDH-mutant cancer cells.

Preclinical and Clinical Data
Preclinical Findings: HMPL-306 has demonstrated favorable preclinical pharmacokinetics and

safety profiles.[2] In xenograft models with mutant IDH1 and IDH2 tumors, it robustly and

sustainably reduced 2-HG levels.[2] Notably, HMPL-306 showed high brain penetration in mice,

suggesting its potential for treating brain tumors like gliomas.[2]

Clinical Trials: HMPL-306 is being evaluated in multiple clinical trials for patients with advanced

solid tumors and hematological malignancies harboring IDH1/2 mutations.[1][3][6][7]
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Solid Tumors (NCT04762602): A Phase 1 dose-escalation study in patients with locally

advanced or metastatic solid tumors with IDH mutations showed that HMPL-306 was well-

tolerated.[3] Efficacy signals were observed, particularly in patients with lower-grade glioma

(LGG), with a disease control rate of 100% in the efficacy-evaluable set (N=14) and a

median progression-free survival of 20.5 months in the safety analysis set (N=17).[3] The

maximum tolerated dose (MTD) was not reached in the dose range of 50 mg to 400 mg once

daily.[3]

Myeloid Malignancies (NCT04272957): A Phase 1 study in patients with relapsed/refractory

(R/R) acute myeloid leukemia (AML) with IDH1 and/or IDH2 mutations demonstrated an

acceptable safety profile and promising preliminary efficacy.[8][9] No dose-limiting toxicities

were observed, and the MTD was not reached.[8]

Phase III Trial in AML (RAPHAEL - NCT06387069): A registrational Phase III trial has been

initiated in China to evaluate HMPL-306 monotherapy in patients with R/R AML with IDH1

and/or IDH2 mutations.[5]
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HMPL-306 Clinical Trial Data Summary

Indication
Relapsed/Refractory Myeloid Malignancies with

IDH1/2 mutations

Trial Phase Phase 1 (NCT04272957)

Key Efficacy Endpoints

In patients receiving 150 mg, 250 mg, or the

RP2D (N=59): - CR+CRh in mIDH1 subgroup

(n=26): 34.6% - CR+CRh in mIDH2 subgroup

(n=33): 36.4% - Median OS in mIDH1 patients:

13.4 months - Median OS in mIDH2 patients:

13.1 months[8]

Safety Acceptable safety profile, MTD not reached.[8]

Indication Advanced Solid Tumors with IDH mutations

Trial Phase Phase 1 (NCT04762602)

Key Efficacy Endpoints (LGG patients)

Efficacy evaluated set (N=14): - ORR: 7.1% -

DCR: 100% Safety analysis set (N=17): -

Median PFS: 20.5 months[3]

Safety

Well-tolerated, MTD not reached up to 400 mg

QD. One DLT of grade 3 lipase increase at 250

mg QD.[3]

Experimental Protocols:

Phase 1 Study in Solid Tumors (NCT04762602): Patients with locally advanced or metastatic

solid tumors with any IDH mutation received HMPL-306 once daily in 28-day cycles. The

study utilized a modified toxicity probability interval-2 (mTPI-2) design for dose escalation

across eight cohorts (50-400 mg).[3]

Phase 1 Study in Myeloid Malignancies (NCT04272957): Patients with R/R AML harboring

mIDH1 and/or mIDH2 received HMPL-306 orally once daily (25-250 mg) in 28-day treatment

cycles. The primary objectives were to assess safety, tolerability, and determine the

recommended phase 2 dose (RP2D).[8]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://pubmed.ncbi.nlm.nih.gov/39892383/
https://pubmed.ncbi.nlm.nih.gov/39892383/
https://ascopubs.org/doi/10.1200/JCO.2025.43.16_suppl.2013
https://ascopubs.org/doi/10.1200/JCO.2025.43.16_suppl.2013
https://ascopubs.org/doi/10.1200/JCO.2025.43.16_suppl.2013
https://pubmed.ncbi.nlm.nih.gov/39892383/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15619820?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


YH-306: An Inhibitor of the FAK Signaling Pathway
YH-306 is a novel synthetic small molecule that has demonstrated anti-cancer activity,

specifically in colorectal cancer (CRC), through a distinct mechanism involving the Focal

Adhesion Kinase (FAK) signaling pathway.[10]

Mechanism of Action
The FAK pathway is crucial for cell motility, adhesion, proliferation, and survival. Its

dysregulation is often associated with cancer progression and metastasis. YH-306 has been

shown to inhibit the activation of FAK and its downstream signaling components, including c-

Src, paxillin, and PI3K.[10] This inhibition disrupts focal adhesion formation, which is essential

for cell movement and invasion.[10] By targeting the FAK pathway, YH-306 suppresses key

processes involved in cancer metastasis, such as cell migration, invasion, and adhesion.[10]
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Caption: Mechanism of action of YH-306 in colorectal cancer cells.

Preclinical Data
The available information on YH-306 is from preclinical studies in colorectal cancer models.

In Vitro Findings:

YH-306 significantly inhibited the migration and invasion of CRC cells in a dose-dependent

manner.[10][11]

It suppressed cell adhesion and protrusion formation in HCT116 and HT-29 CRC cells.[10]

YH-306 potently inhibited proliferation in all six CRC cell lines tested and induced apoptosis

in four of these lines.[10]

It also inhibited CRC colonization in vitro.[10]

In Vivo Findings:

In a xenograft mouse model, YH-306 suppressed CRC tumor growth.[10]

Furthermore, it demonstrated the ability to suppress hepatic and pulmonary metastasis in

vivo.[10] For instance, a 50 mg/kg/day dose of YH-306 inhibited pulmonary metastasis by

78.93% compared to untreated controls in a mouse model.[10]
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YH-306 Preclinical Data Summary

(Colorectal Cancer)

In Vitro Effects

- Inhibition of cell migration, invasion,

proliferation, and colonization.[10] - Induction of

apoptosis.[10] - Inhibition of cell adhesion to

type I collagen and fibronectin.[10]

In Vivo Effects

- Suppression of CRC growth in a xenograft

model.[10] - Inhibition of hepatic and pulmonary

metastasis.[10]

Mechanism

- Blocks the activation of FAK and FAK-related

signaling pathways (c-Src, paxillin, PI3K, Rac1).

[10] - Reduces expression of MMP2 and MMP9.

[10]

Experimental Protocols:

Cell Migration and Invasion Assays: Wound healing assays and transwell migration/invasion

assays were used to assess the effect of YH-306 on CRC cell motility.[11]

Cell Adhesion Assay: HCT116 and HT-29 cells were seeded onto plates coated with type I

collagen or fibronectin and treated with various concentrations of YH-306 to measure its

effect on cell adhesion.[10][12]

Xenograft and Metastasis Mouse Models: The in vivo efficacy of YH-306 was evaluated by

establishing CRC xenografts in mice and by tail vein injection of CRC cells to model

pulmonary metastasis.[10]

Conclusion
YH-306 and HMPL-306 represent two distinct approaches to cancer therapy. HMPL-306 is a

targeted therapy for cancers with specific IDH1/2 mutations and has shown promising results in

clinical trials for both hematologic malignancies and solid tumors. Its dual-inhibitor nature and

ability to cross the blood-brain barrier are significant advantages. YH-306, on the other hand,

has demonstrated potent anti-metastatic effects in preclinical models of colorectal cancer by

targeting the FAK signaling pathway. While its clinical development status is not yet clear from
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the available information, its preclinical profile suggests it could be a candidate for preventing

tumor growth and metastasis.

Researchers and drug developers should consider the distinct molecular targets and stages of

development when evaluating these two compounds. Future studies will be necessary to fully

elucidate the therapeutic potential of YH-306 and to continue to define the clinical utility of

HMPL-306 across a broader range of IDH-mutant cancers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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